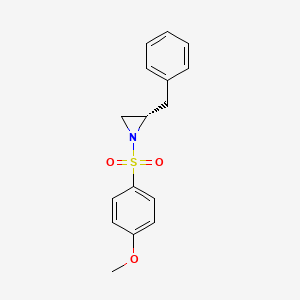
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound features a benzyl group and a methoxyphenylsulfonyl group attached to the aziridine ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the aziridine.
Attachment of the Methoxyphenylsulfonyl Group: This step involves the reaction of the aziridine with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to deprotected aziridines or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving aziridines.
Medicine: Aziridines are known for their potential as anticancer agents, and this compound could be explored for similar applications.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions. These interactions can target specific molecular pathways, depending on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine
- (2S)-2-benzyl-1-(4-chlorophenyl)sulfonylaziridine
- (2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine
Uniqueness
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity
Eigenschaften
CAS-Nummer |
219738-94-0 |
|---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO3S/c1-20-15-7-9-16(10-8-15)21(18,19)17-12-14(17)11-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3/t14-,17?/m0/s1 |
InChI-Schlüssel |
CKSBMYLGURDCEW-MBIQTGHCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
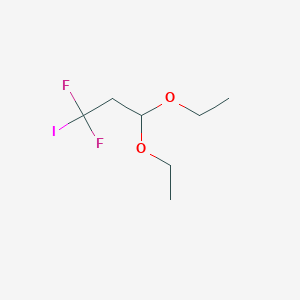
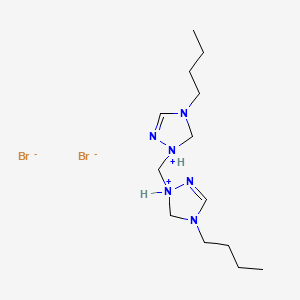
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
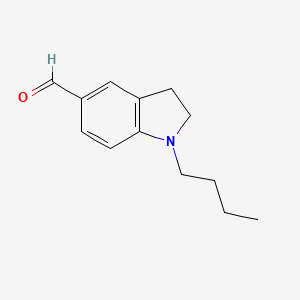

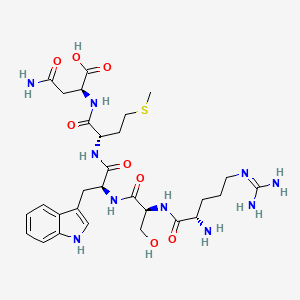
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
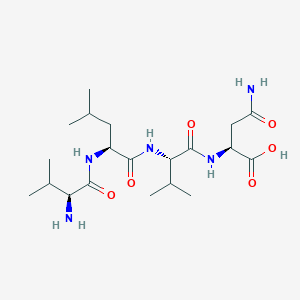
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)

